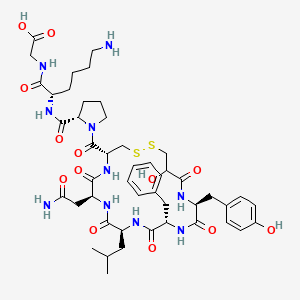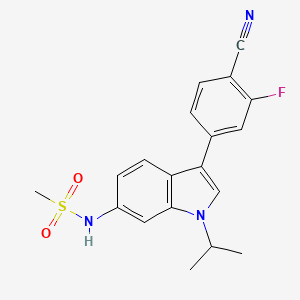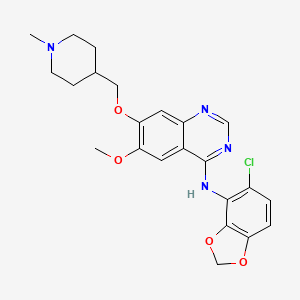![molecular formula C25H35N3O4 B10780186 methyl 6-[4-[(3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carbonylamino)methyl]piperidin-1-yl]hexanoate](/img/structure/B10780186.png)
methyl 6-[4-[(3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carbonylamino)methyl]piperidin-1-yl]hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CHEMBL1632158 est un composé bioactif répertorié dans la base de données ChEMBL, qui est une base de données manuellement organisée de molécules bioactives présentant des propriétés médicamenteuses.
Analyse Des Réactions Chimiques
CHEMBL1632158 subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
CHEMBL1632158 a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé outil pour sonder les réactions chimiques et comprendre les mécanismes réactionnels.
Biologie : Il est utilisé dans des études liées aux processus cellulaires et aux interactions moléculaires.
Médecine : Il a des applications thérapeutiques potentielles et est étudié pour ses effets sur diverses cibles biologiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de CHEMBL1632158 implique son interaction avec des cibles moléculaires et des voies spécifiques. Il se lie à certains récepteurs ou enzymes, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
CHEMBL1632158 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound for probing chemical reactions and understanding reaction mechanisms.
Biology: It is used in studies related to cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications and is studied for its effects on various biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of CHEMBL1632158 involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
CHEMBL1632158 peut être comparé à d'autres composés similaires pour mettre en évidence son caractère unique. Parmi les composés similaires, citons :
CHEMBL1632159 : Un autre composé bioactif présentant des propriétés similaires.
CHEMBL1632160 : Connu pour sa structure chimique et son activité biologique distinctes.
CHEMBL1632161 : Utilisé dans des applications de recherche scientifique similaires mais avec des cibles moléculaires différentes.
Le caractère unique de CHEMBL1632158 réside dans sa structure chimique spécifique et les effets biologiques particuliers qu'il exerce .
Méthodes De Préparation
La préparation de CHEMBL1632158 implique des voies de synthèse et des conditions réactionnelles spécifiques. Des informations détaillées sur les voies de synthèse exactes et les méthodes de production industrielle de ce composé ne sont pas facilement disponibles dans le domaine public. En général, la synthèse de tels composés implique plusieurs étapes, notamment la formation d'intermédiaires clés, des processus de purification et l'isolement du produit final .
Propriétés
Formule moléculaire |
C25H35N3O4 |
|---|---|
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
methyl 6-[4-[(3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carbonylamino)methyl]piperidin-1-yl]hexanoate |
InChI |
InChI=1S/C25H35N3O4/c1-31-22(29)10-3-2-6-13-27-15-11-19(12-16-27)18-26-24(30)23-20-8-4-5-9-21(20)28-14-7-17-32-25(23)28/h4-5,8-9,19H,2-3,6-7,10-18H2,1H3,(H,26,30) |
Clé InChI |
RNXYMZNGMNWKMC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-2-[(1E,3E,5E)-5-[1-ethyl-3-methyl-3-[4-oxo-4-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethylamino]butyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B10780103.png)
![1-{[4-({4-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]phenyl}methyl)phenyl]methyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B10780105.png)
![2-(1-((2-(2-ethyl-1H-benzo[d]imidazol-1-yl)-9-methyl-6-morpholino-9H-purin-8-yl)methyl)piperidin-4-yl)propan-2-ol](/img/structure/B10780110.png)
![2-[4-bromo-2-(1-phenylpyrazole-4-carbonyl)phenoxy]acetic Acid](/img/structure/B10780112.png)
![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B10780117.png)
![N-pyrimidin-2-yl-5-thia-3,11,12-triazatricyclo[8.3.0.02,6]trideca-1(10),2(6),3,12-tetraen-4-amine](/img/structure/B10780118.png)
![N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-4-iodo-N-pyridin-2-ylcubane-1-carboxamide](/img/structure/B10780125.png)
![3-(4-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-fluoro-4-methylphenyl)pyrimidine-2-carbonyl)piperazin-1-yl)-1-naphthoic acid](/img/structure/B10780133.png)

![2-[(1r)-3-Amino-1-Phenyl-Propoxy]-4-Chloro-Benzonitrile](/img/structure/B10780157.png)
![2-[(2S,5R)-5-[4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]pyrrolidin-2-yl]acetic acid](/img/structure/B10780163.png)
![1-[4-(2,2-Dimethylpropyl)-1h-imidazol-2-yl]-2-[4-(5-fluoropyridin-2-yl)phenyl]propan-2-ol](/img/structure/B10780174.png)


